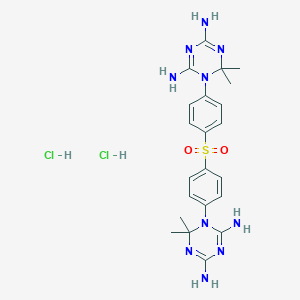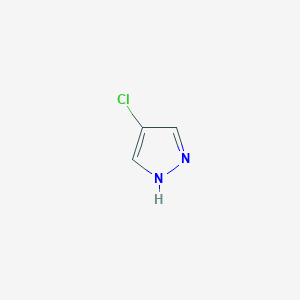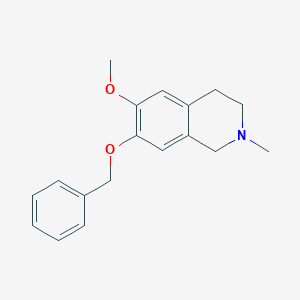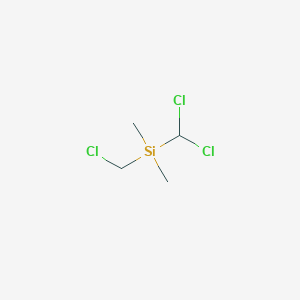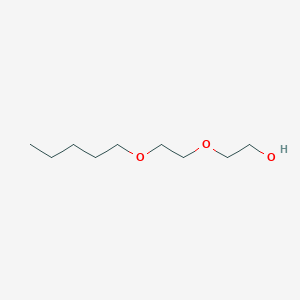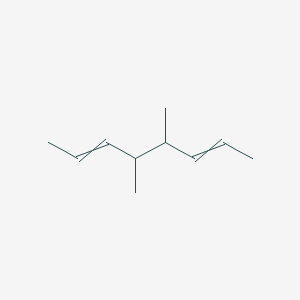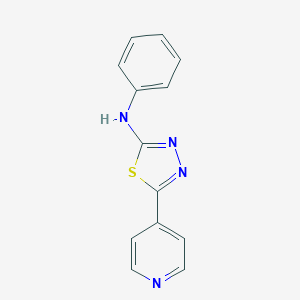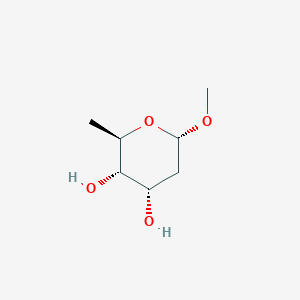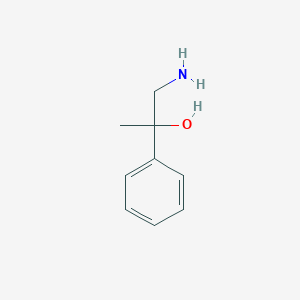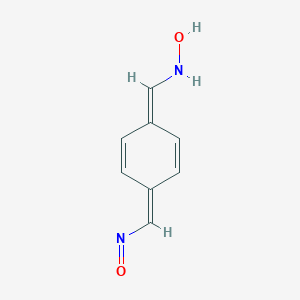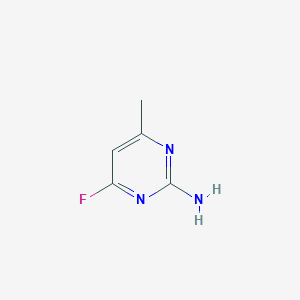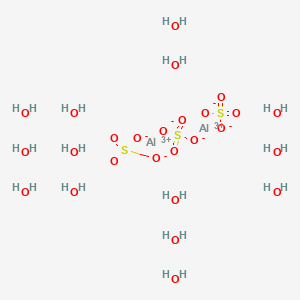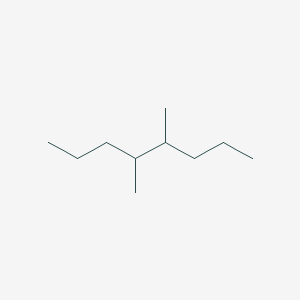![molecular formula C22H30N2O3 B098930 Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide CAS No. 19482-05-4](/img/structure/B98930.png)
Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide
説明
“Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide” is a chemical compound with the molecular formula C22H30N2O3 and a molecular weight of 370.4852 . It is also known by other names such as 4,4’-Bis(pentyloxy)azoxybenzene, 4,4’-di-n-Amyloxyazoxybenzene, and Azoxy-bis-(p-n-pentyloxybenzene) .
Molecular Structure Analysis
The molecular structure of “Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide” is available as a 2D Mol file . The IUPAC Standard InChI isInChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19 (10-14-21)23-24 (25)20-11-15-22 (16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 .
科学的研究の応用
One such application involves the synthesis of novel polyimides . Polyimides are a type of polymer that are of great interest for a number of applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties . However, their insolubility in common organic solvents and their high glass and softening temperatures make them difficult to process and fabricate .
To overcome these shortcomings, researchers have developed heat-resistant, soluble, easy to process, and high-strength polyimides . One approach to improving the solubility and processability of the polyimides is the incorporation of flexible linkage such as ether, thioether, sulfone, methylene and isopropylidene groups into the polymer backbone . But, at the same time, these flexible linkages tend to lower the glass transition temperatures .
It has been demonstrated that the presence of cyclic side groups (usually named as cardo groups) such as fluorine, phthalide, cyclododecane, or cyclohexane in the repeat unit of polymer resulted in enhanced solubility and high thermal properties of the polyimides . 9 (10H)-Anthrone is a kind of rigid, large volume molecule, which can be used to construct cardo-type diamine or dianhydride monomers .
In a specific study, a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization . The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g . All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% . These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
Biomedical Application: Synthesis of Polyglycolic Acid (PGA)
- Application Summary : PGA is an essential biopolymer due to its thermal and mechanical properties and biodegradability, which provide utility for medical applications and the renewable industry . For biomedical applications, the production of PGA with high molecular weight is an essential factor to possess adequate mechanical stability .
- Methods of Application : Primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates . Different systems have been developed using varying parameters including catalysis, initiators, solvents, and reaction temperature .
- Results or Outcomes : PGA is a highly crystalline polymer with a high melting point and a glass-transition temperature . It has a faster degradation rate and higher mechanical properties compared to other polymers like PLA and PLGA . However, its synthesis and industrial production are challenging, especially in the case of obtaining high molecular weight due to its unstable and easily degradable nature .
特性
IUPAC Name |
oxido-(4-pentoxyphenyl)-(4-pentoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMATSUHPOPLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide | |
CAS RN |
19482-05-4 | |
| Record name | Diazene, 1,2-bis[4-(pentyloxy)phenyl]-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




